tert-Butyl 5'-(trifluoromethoxy)-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate
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Overview
Description
tert-Butyl 5’-(trifluoromethoxy)-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate: is a complex organic compound featuring a trifluoromethoxy group, a tert-butyl ester, and a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5’-(trifluoromethoxy)-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide . This reaction proceeds under mild conditions and results in the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5’-(trifluoromethoxy)-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The trifluoromethoxy group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The spirocyclic structure allows for substitution reactions at various positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve standard organic synthesis techniques.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethoxy-substituted indole derivatives, while reduction could produce various reduced forms of the original compound.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 5’-(trifluoromethoxy)-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and pharmaceuticals .
Biology and Medicine
The trifluoromethoxy group is known to enhance the stability and lipophilicity of molecules, making them more effective in biological systems .
Industry
In the industrial sector, this compound can be used in the development of agrochemicals and other specialty chemicals. Its unique properties make it suitable for various applications, including as a precursor for the synthesis of more complex molecules .
Mechanism of Action
The mechanism of action of tert-Butyl 5’-(trifluoromethoxy)-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact more effectively with biological targets . The spirocyclic structure also contributes to its unique mechanism of action by providing a rigid framework that can interact with various molecular targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethoxy-substituted indoles and spirocyclic compounds. Examples include:
- tert-Butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols
- Indolo[2,3-b]quinoxalines
Uniqueness
What sets tert-Butyl 5’-(trifluoromethoxy)-1’,2’-dihydrospiro[azetidine-3,3’-indole]-1-carboxylate apart is its combination of a trifluoromethoxy group, a tert-butyl ester, and a spirocyclic structure. This unique combination of features gives it distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H19F3N2O3 |
---|---|
Molecular Weight |
344.33 g/mol |
IUPAC Name |
tert-butyl 5-(trifluoromethoxy)spiro[1,2-dihydroindole-3,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C16H19F3N2O3/c1-14(2,3)24-13(22)21-8-15(9-21)7-20-12-5-4-10(6-11(12)15)23-16(17,18)19/h4-6,20H,7-9H2,1-3H3 |
InChI Key |
SNIINFDZNCJMCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC3=C2C=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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